molecular formula C15H12N2O6 B5797315 2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid

2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid

Cat. No.: B5797315
M. Wt: 316.26 g/mol
InChI Key: HXFQDMCVTONWHK-UHFFFAOYSA-N
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Description

2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid is an organic compound with the molecular formula C15H12N2O6 It is characterized by the presence of a nitrophenoxy group, an acetyl group, and an amino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid typically involves the following steps:

    Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group at the meta position, forming 3-nitrophenol.

    Esterification: 3-nitrophenol is then reacted with chloroacetic acid under basic conditions to form 3-nitrophenoxyacetic acid.

    Amidation: The resulting 3-nitrophenoxyacetic acid is then reacted with 2-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-{[(3-aminophenoxy)acetyl]amino}benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-nitrophenoxyacetic acid and 2-aminobenzoic acid.

Scientific Research Applications

2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the acetyl and amino groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid
  • 2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid
  • 2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid derivatives with different substituents on the phenoxy or benzoic acid moieties.

Uniqueness

This compound is unique due to the specific positioning of the nitro group on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This positioning can result in different biological activities and chemical properties compared to its isomers and derivatives.

Properties

IUPAC Name

2-[[2-(3-nitrophenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O6/c18-14(16-13-7-2-1-6-12(13)15(19)20)9-23-11-5-3-4-10(8-11)17(21)22/h1-8H,9H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFQDMCVTONWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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